Azido-PEG4-TFP ester

Catalog No.
S3398877
CAS No.
1807505-33-4
M.F
C17H21F4N3O6
M. Wt
439.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-TFP ester

CAS Number

1807505-33-4

Product Name

Azido-PEG4-TFP ester

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H21F4N3O6

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2

InChI Key

AGVABWOMXXXMSG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F

Azido-PEG4-TFP ester is a specialized compound used primarily in bioconjugation and click chemistry applications. This compound features an azide functional group linked to a polyethylene glycol (PEG) chain of four units, terminated with a trifluoroacetyl (TFP) ester. Its chemical formula is represented as C17H21F3N3O, and it has a molecular weight of approximately 439.4 g/mol. The presence of the azide group allows for bioorthogonal reactions, making it particularly useful in labeling biomolecules without interfering with biological systems .

Azido-PEG4-TFP ester acts as a bridge between two biomolecules. The TFP ester reacts specifically with primary amines on one biomolecule, forming an amide bond. The remaining azide group then participates in click chemistry with a complementary alkyne group on another biomolecule or payload molecule, resulting in a stable covalent linkage via a triazole ring []. This approach allows for efficient and selective conjugation of various biomolecules for diverse applications.

Bioconjugation via Click Chemistry

Azido-PEG4-TFP ester is a heterobifunctional molecule. It possesses two functional groups:

  • Azide group (N3): This group readily participates in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. CuAAC is a highly efficient and selective reaction for forming a stable triazole linkage between the Azido-PEG4-TFP ester and molecules containing terminal alkynes or strained alkynes [, ].

  • 2,3,5,6-tetrafluorophenyl (TFP) ester: This group reacts with primary amines present on biomolecules like proteins, peptides, and antibodies []. The reaction between the TFP ester and the amine group forms an amide bond, creating a covalent linkage between the Azido-PEG4-TFP ester and the biomolecule [].

Due to the presence of these two functional groups, Azido-PEG4-TFP ester serves as a versatile tool for bioconjugation. Scientists can use it to:

  • Conjugate biomolecules: Azido-PEG4-TFP ester allows researchers to covalently attach various biomolecules like enzymes, drugs, or imaging agents to proteins or antibodies []. This conjugation strategy is useful for targeted drug delivery, development of antibody-drug conjugates, and designing biofunctional surfaces [].

  • Functionalization of nanoparticles: The azide group of Azido-PEG4-TFP ester can be used to attach nanoparticles like liposomes or micelles to biomolecules containing alkynes []. This approach enables the development of targeted delivery systems for drugs or genes in research settings [].

Advantages of Azido-PEG4-TFP Ester

  • Stability: Compared to commonly used N-hydroxysuccinimidyl (NHS) esters, Azido-PEG4-TFP ester exhibits greater stability, especially in high pH environments []. This improved stability allows for more controlled and efficient conjugation reactions [].

  • Specificity: Click chemistry reactions involving the azide group are highly specific and chemoselective, minimizing side reactions and improving the purity of the conjugates [].

  • PEGylation: The PEG (polyethylene glycol) spacer in Azido-PEG4-TFP ester offers several advantages:

    • Water solubility: The PEG spacer enhances the water solubility of the conjugated biomolecule, improving its biocompatibility and reducing aggregation [].
    • Increased hydrodynamic volume: The PEG spacer increases the size of the conjugated biomolecule, potentially influencing its pharmacokinetic properties like circulation time in the body [].
, most notably:

  • Click Chemistry: It can undergo copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages with alkyne-containing partners. This reaction is crucial for conjugating proteins, peptides, or other biomolecules .
  • Bioorthogonal Reactions: The azide group reacts selectively with dibenzylcyclooctyne (DBCO) groups in copper-free conditions, preventing potential cytotoxicity associated with copper ions .

The biological activity of Azido-PEG4-TFP ester is primarily linked to its ability to facilitate the conjugation of biomolecules. This property enhances the specificity and efficacy of drug delivery systems, enabling targeted therapies. The compound's bioorthogonal nature allows for labeling in complex biological environments without disrupting cellular functions .

The synthesis of Azido-PEG4-TFP ester typically involves the following steps:

  • Preparation of PEG Linker: A PEG chain is synthesized or obtained.
  • Esterification: The PEG linker is reacted with trifluoroacetic acid to form the TFP ester.
  • Azidation: The terminal hydroxyl group of the PEG-TFP ester is converted to an azide group using sodium azide or another suitable reagent .

This multi-step synthesis ensures that the final product retains high purity and functionality.

Azido-PEG4-TFP ester has diverse applications in:

  • Bioconjugation: It is used to attach drugs or labels to proteins and peptides for research and therapeutic purposes.
  • Diagnostics: The compound aids in the development of biosensors and diagnostic assays by enabling specific binding events.
  • Drug Delivery Systems: Its properties facilitate the targeted delivery of therapeutic agents to specific cells or tissues .

Studies involving Azido-PEG4-TFP ester often focus on its interaction with various biomolecules, including proteins and nucleic acids. These interactions are typically analyzed using techniques such as:

  • Mass Spectrometry: To confirm successful conjugation.
  • Fluorescence Spectroscopy: To study binding affinities and kinetics.
  • Cellular Assays: To assess the biological impact of conjugated compounds .

Several compounds share structural similarities with Azido-PEG4-TFP ester, each offering unique properties:

Compound NameFunctional GroupsKey Features
Azido-dPEG24-TFP EsterAzide, TFP EsterLonger PEG chain; used for larger biomolecule conjugation .
EZ-Link TFP Ester-PEG4-DBCODBCO, TFP EsterAllows copper-free click reactions; versatile in protein labeling .
Sulfo DBCO-PEG4-TFP EsterSulfate, DBCO, TFPWater-soluble; enhances solubility in biological applications .

The uniqueness of Azido-PEG4-TFP ester lies in its balance between hydrophilicity from the PEG chain and reactivity from the azide and TFP groups, making it particularly effective for applications requiring precise control over conjugation processes.

XLogP3

2.3

Hydrogen Bond Acceptor Count

12

Exact Mass

439.13664805 g/mol

Monoisotopic Mass

439.13664805 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-04-14

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